molecular formula C21H24ClFN2O3 B1679491 Ro 8-4304 Hydrochloride CAS No. 1312991-77-7

Ro 8-4304 Hydrochloride

Cat. No. B1679491
CAS RN: 1312991-77-7
M. Wt: 406.9 g/mol
InChI Key: MQOXWHKUQOFFJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ro 8-4304 Hydrochloride is a potent NMDA receptor antagonist . It is a NR2B selective, non-competitive, voltage-independent antagonist . It has been withdrawn from sale for commercial reasons .


Molecular Structure Analysis

The molecular weight of Ro 8-4304 Hydrochloride is 406.88 . The chemical formula is C21H24ClFN2O3 . The exact mass is 406.15 .


Chemical Reactions Analysis

Ro 8-4304 Hydrochloride is known to inhibit NMDA receptor channels expressed in Xenopus oocytes . It gradually inhibits current amplitude when applied for 5 minutes .


Physical And Chemical Properties Analysis

Ro 8-4304 Hydrochloride is a solid powder . It is soluble in DMSO . It should be stored dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years) .

Mechanism of Action

Target of Action

Ro 8-4304 Hydrochloride primarily targets the NMDA (N-methyl-D-aspartate) receptors . It displays more than 100-fold selectivity for NR2B-containing receptors over NR2A-containing receptors . These receptors play a crucial role in controlling synaptic plasticity and memory function.

Mode of Action

Ro 8-4304 Hydrochloride acts as an antagonist to the NMDA receptors . It exhibits an activity-dependent mechanism of NMDA antagonism and is competitive with respect to spermine . This means that it binds to the receptor and blocks its activity, preventing the normal action and leading to a decrease in the effects produced by the receptor.

Biochemical Pathways

The biochemical pathways affected by Ro 8-4304 Hydrochloride are those involving the NMDA receptors. These receptors are involved in a variety of neurological processes, including learning and memory. By blocking these receptors, Ro 8-4304 Hydrochloride can affect these processes .

Result of Action

Ro 8-4304 Hydrochloride inhibits NMDA receptor channels . This inhibition can lead to a decrease in the activity of the NMDA receptors, which can affect various neurological processes, including learning and memory .

Safety and Hazards

The safety data sheet for Ro 8-4304 Hydrochloride indicates that it is for research use only, not for human or veterinary use .

properties

IUPAC Name

4-[3-[4-(4-fluorophenyl)-3,6-dihydro-2H-pyridin-1-yl]-2-hydroxypropoxy]benzamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23FN2O3.ClH/c22-18-5-1-15(2-6-18)16-9-11-24(12-10-16)13-19(25)14-27-20-7-3-17(4-8-20)21(23)26;/h1-9,19,25H,10-14H2,(H2,23,26);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQOXWHKUQOFFJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC=C1C2=CC=C(C=C2)F)CC(COC3=CC=C(C=C3)C(=O)N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClFN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901017637
Record name 4-[3-[4-(4-Fluorophenyl)-3,6-dihydro-2H-pyridin-1-yl]-2-hydroxypropoxy]benzamide hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901017637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

406.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ro 8-4304 Hydrochloride

CAS RN

1312991-77-7
Record name 4-[3-[4-(4-Fluorophenyl)-3,6-dihydro-2H-pyridin-1-yl]-2-hydroxypropoxy]benzamide hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901017637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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